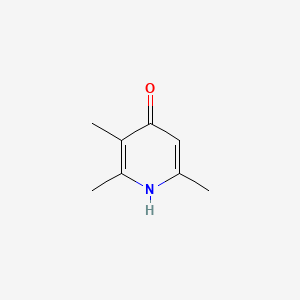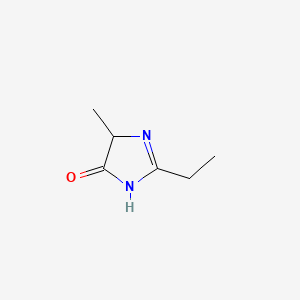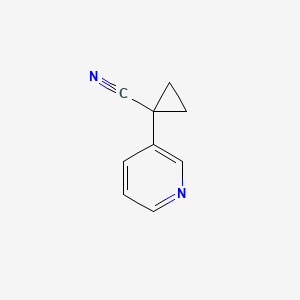
2,3,6-Trimethylpyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trimethylpyridin-4(1H)-one is a chemical compound belonging to the pyridine family. Pyridines are characterized by a six-membered ring structure containing one nitrogen atom. This compound, specifically, is a derivative of pyridine with three methyl groups attached at the 2, 3, and 6 positions, and a ketone group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethylpyridin-4(1H)-one typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2,3,6-trimethylpyridine with an oxidizing agent to introduce the ketone group at the 4 position. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trimethylpyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: 2,3,6-Trimethylpyridin-4-ol.
Substitution: Derivatives with substituted methyl groups.
Scientific Research Applications
2,3,6-Trimethylpyridin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,6-Trimethylpyridin-4(1H)-one involves its interaction with specific molecular targets. The ketone group at the 4 position can form hydrogen bonds with active sites of enzymes, influencing their activity. The methyl groups may also play a role in modulating the compound’s hydrophobic interactions with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylpyridine: Lacks the ketone group at the 4 position.
2,3,5-Trimethylpyridine: Methyl groups are positioned differently.
4-Methylpyridine: Contains only one methyl group at the 4 position.
Uniqueness
2,3,6-Trimethylpyridin-4(1H)-one is unique due to the presence of both the ketone group and the specific arrangement of methyl groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,3,6-trimethyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-4-8(10)6(2)7(3)9-5/h4H,1-3H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJWLSITSJBUKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(N1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one](/img/structure/B574102.png)
![7-Oxabicyclo[4.1.0]heptan-3-one, 1-methyl-](/img/new.no-structure.jpg)


![diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate](/img/structure/B574108.png)

![[4-(Heptadecafluorooctyl)phenyl]methanol](/img/structure/B574115.png)


